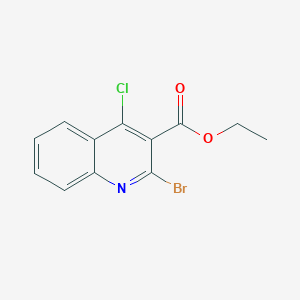

Ethyl 2-bromo-4-chloroquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-bromo-4-chloroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9BrClNO2 . It has a molecular weight of 314.57 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .

Synthesis Analysis

The synthesis of Ethyl 2-bromo-4-chloroquinoline-3-carboxylate involves two steps . Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .Molecular Structure Analysis

The InChI code for Ethyl 2-bromo-4-chloroquinoline-3-carboxylate is 1S/C12H9BrClNO2/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)15-11(9)13/h3-6H,2H2,1H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-bromo-4-chloroquinoline-3-carboxylate include Friedlander condensations and a reaction with POCl3 . The Friedlander condensation is a reaction involving an aromatic o-aminoaldehyde or ketone and a carbonyl compound containing reactive α-methylene functionality .Physical And Chemical Properties Analysis

Ethyl 2-bromo-4-chloroquinoline-3-carboxylate is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用

Synthesis of Quinoline Ring Systems

This compound is related to 2-chloroquinoline-3-carbaldehyde, which is used in the synthesis of quinoline ring systems . Quinolines are aromatic compounds that consist of a benzene ring fused with a pyridine heterocyclic system . This makes them useful in a variety of chemical reactions and syntheses .

Construction of Heterocyclic Systems

The compound can be used in reactions to construct fused or binary quinoline-cord heterocyclic systems . These systems have a wide range of applications in the field of organic chemistry .

Pharmaceutical Intermediates

Ethyl 2-bromo-4-chloroquinoline-3-carboxylate is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs .

Biological and Medicinal Properties

Compounds incorporating the quinoline ring system, such as this one, have been found to exhibit various biological and medicinal properties . These include anti-tuberculosis, antiplasmodial, antibacterial, antihistamine, antifungal, antimalarial, anti-HIV, anticancer, anti-inflammatory, anti-hypertensive, and antioxidant activities .

Inhibitors in Biological Systems

Quinolines have been used as tyrokinase PDGF-RTK inhibitor, inositol 50-phosphatase (SH2), DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors . This suggests that Ethyl 2-bromo-4-chloroquinoline-3-carboxylate could potentially have similar applications .

Drug Development

The compound is a versatile material used extensively in scientific research due to its unique properties. It finds applications in various fields ranging from drug development to organic synthesis, offering a wide range of possibilities for innovative studies.

Safety and Hazards

特性

IUPAC Name |

ethyl 2-bromo-4-chloroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO2/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)15-11(9)13/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVGCAMLFRACNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-bromo-4-chloroquinoline-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol](/img/structure/B2668935.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2668936.png)

![2,2,2-trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide](/img/structure/B2668939.png)

![2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2668943.png)

![3,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2668949.png)

![5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2668950.png)